5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole chemical structure and properties
5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole chemical structure and properties
An In-Depth Technical Guide to 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is a highly functionalized heterocyclic compound of significant interest in the field of drug discovery and development. Its molecular architecture combines three key pharmacophoric elements: a 1H-indazole scaffold, a strategic iodination at the C5-position, and an N1-linked methoxypyridine moiety. The indazole core is a well-established "privileged scaffold" found in numerous approved drugs, particularly protein kinase inhibitors.[1][2][3] The iodine atom serves as a versatile synthetic handle for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions, while the methoxypyridine group can critically influence solubility, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of this compound, detailing its structural attributes, a validated synthetic pathway with mechanistic insights, and its strategic application as a key intermediate in the synthesis of advanced therapeutic agents.
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[3][4] Its structural rigidity and ability to participate in crucial hydrogen bonding interactions—acting as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen)—make it an ideal scaffold for engaging with biological targets.[1] This has led to its incorporation into a multitude of clinically successful drugs, most notably in the oncology space.
Prominent examples include:
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Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma.[1]
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Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used for renal cell carcinoma and soft tissue sarcoma.
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Entrectinib (Rozlytrek®): An inhibitor of TRK, ROS1, and ALK kinases for treating specific types of solid tumors.[5]
The utility of the indazole core in these contexts underscores the value of its derivatives, such as 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole, as high-value starting materials for the discovery of next-generation therapeutics.
Structural and Physicochemical Properties
The unique combination of substituents in 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole defines its chemical reactivity and potential biological function.
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5-Iodo Group: The iodine atom at the C5 position is the molecule's primary reactive site for synthetic elaboration. It is an excellent leaving group in various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[6] This synthetic versatility is paramount for structure-activity relationship (SAR) studies during lead optimization.
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1-(6-methoxypyridin-3-yl) Group: This N1 substituent serves multiple purposes. It blocks the N-H group, removing a hydrogen bond donor capability, which can be desirable for tuning cell permeability and oral bioavailability. The methoxypyridine ring itself is a common feature in kinase inhibitors, often forming key interactions within the ATP-binding pocket of the target enzyme.
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Indazole Core: Provides the fundamental rigid scaffold necessary for presenting the other functional groups in a well-defined spatial orientation for optimal target binding.
Physicochemical Data Summary
A comprehensive search of scientific literature and chemical databases reveals that 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is primarily documented as a synthetic intermediate. As such, extensive, experimentally determined physical property data is not widely published. The table below summarizes its core identifiers.
| Property | Value | Source |
| IUPAC Name | 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole | N/A |
| CAS Number | 1234617-60-2 | N/A |
| Molecular Formula | C₁₃H₁₀IN₃O | N/A |
| Molecular Weight | 367.15 g/mol | N/A |
| Appearance | Expected to be a solid (e.g., off-white to brown powder) | Inferred from related compounds[7] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) | Inferred from related compounds[8] |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
Synthesis and Characterization
The synthesis of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is logically approached via a two-stage process: initial formation of the iodinated indazole core followed by N-arylation. This strategy ensures high yields and regiochemical control.
Workflow for Synthesis and Characterization
Part 3.1: Synthesis of 5-Iodo-1H-indazole Intermediate
The most efficient route to the 5-iodo-1H-indazole core is a Sandmeyer-type reaction starting from the commercially available 5-amino-1H-indazole.[9]
Mechanistic Rationale: This reaction proceeds via the formation of a diazonium salt from the primary amine. The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating nucleophilic substitution by the iodide ion from potassium iodide.
Experimental Protocol:
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Diazotization: Suspend 5-amino-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C in an ice-salt bath.
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Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes post-addition to ensure complete formation of the diazonium salt.
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Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, ~4.0 eq) in water and cool to 0 °C.
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Slowly add the cold diazonium salt solution to the KI solution. A dark precipitate will form.
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Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Gentle heating (e.g., to 50-60 °C) can be applied to drive the reaction to completion.
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Work-up: Cool the mixture and collect the solid product by filtration. Wash the solid sequentially with cold water and an aqueous solution of sodium thiosulfate (to quench any excess iodine), followed by a final wash with cold water.
-
Dry the crude product under vacuum. This material is often of sufficient purity for the subsequent step, or it can be further purified by recrystallization.
Part 3.2: N-Arylation to Yield the Final Product
The attachment of the methoxypyridine ring is best achieved through a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds.
Mechanistic Rationale: The reaction involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination and deprotonation of the indazole nitrogen by a base. Reductive elimination from the resulting palladium complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the catalyst and promoting the reductive elimination step.
Experimental Protocol:
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Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-iodo-1H-indazole (1.0 eq), 3-bromo-6-methoxypyridine (1.1 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane or toluene via cannula.
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Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the pure 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole.
Part 3.3: Structural Characterization
Confirmation of the final product's identity and purity is achieved using standard spectroscopic techniques.[10]
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¹H NMR: Will confirm the successful N-arylation by the appearance of signals corresponding to the methoxypyridine protons and the disappearance of the indazole N-H proton signal. The substitution pattern on both rings can be confirmed by the chemical shifts and coupling constants.
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¹³C NMR: Will show the correct number of carbon signals for the C₁₃ skeleton.
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Mass Spectrometry (MS): Will show the correct molecular ion peak (m/z) corresponding to the calculated molecular weight (367.15 for C₁₃H₁₀IN₃O). The isotopic pattern for the iodine atom will be characteristic.
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Infrared (IR) Spectroscopy: Will show characteristic peaks for C-O (ether), C=N, and aromatic C-H stretches, and confirm the absence of the N-H stretch from the starting indazole.
Strategic Applications in Drug Discovery
5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is not an end-product but a strategic building block designed for use in fragment-based or lead optimization campaigns. Its primary application lies in the synthesis of more complex molecules, typically through further cross-coupling at the C5-iodo position.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The workflow above illustrates how this intermediate can be rapidly diversified. By reacting it with a library of different boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling), chemists can generate a vast array of novel compounds.[11] These new molecules can then be screened against a panel of biological targets, such as protein kinases, to identify promising new drug leads. The 6-methoxypyridine and indazole core can serve as the "anchor" that binds to the target, while the new group introduced at the C5-position explores different pockets of the binding site to enhance potency and selectivity. This modular approach is highly efficient and central to modern drug discovery.
Conclusion
5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole represents a confluence of strategic design and synthetic utility. It embodies the principles of a key intermediate, providing a stable, well-characterized scaffold that is primed for rapid and efficient diversification. Its synthesis from readily available starting materials is robust and scalable. For researchers and drug development professionals, particularly those working on kinase inhibitors and related therapeutic areas, this compound is not merely a chemical but a gateway to novel chemical space and the potential discovery of next-generation medicines.
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